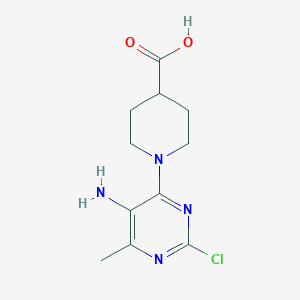

![molecular formula C11H17NO3 B3068930 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- CAS No. 923281-89-4](/img/structure/B3068930.png)

2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-

Descripción general

Descripción

2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.26 .

Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- consists of a spirocyclic system, which is a type of cyclic compound where two rings share a single atom . The shared atom in this case is part of both a decane ring and a smaller five-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- include a molecular weight of 211.26 and a molecular formula of C11H17NO3 .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

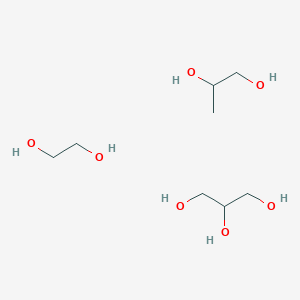

The compound is used in the synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This synthesized compound is promising for the production of important biologically active compounds .

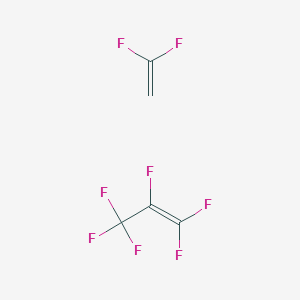

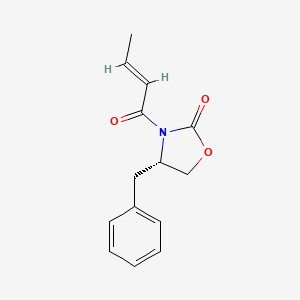

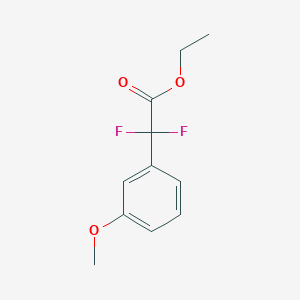

Difluoroalkylation

An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been established via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction experienced a tandem radical addition and dearomatizing cyclization process .

FGFR4 Inhibitor

The compound is used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma . FGFR4 is a member of the fibroblast growth factor receptor family, and its inhibition can help in the treatment of this type of cancer .

Vanin-1 Enzyme Inhibitor

The compound acts as an inhibitor of the vanin-1 enzyme, which plays an important role in metabolism and inflammation . By inhibiting this enzyme, it can potentially help in the treatment of diseases related to metabolism and inflammation .

17β-HSD1 Inhibitor

The compound is used as a 17β-HSD1 inhibitor in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol . 17β-HSD1 is an enzyme that plays a key role in the biosynthesis of certain steroid hormones .

sGC Stimulant

The compound is used as a NO-independent and heme-dependent sGC stimulant that is useful in the treatment of a variety of diseases . sGC, or soluble guanylate cyclase, is an enzyme that plays a crucial role in the nitric oxide signaling pathway .

Synthesis of Isoxazolyl-2-Azaspiro Decanes

A new, simple, and efficient method for the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been described by the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles .

Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its targets in a way that leads to the production of biologically active compounds .

Biochemical Pathways

The compound’s interaction with its targets likely influences several biochemical pathways, leading to downstream effects that contribute to its biological activity .

Result of Action

The compound’s interaction with its targets and its influence on biochemical pathways likely result in a range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-" . These factors can include pH, temperature, presence of other molecules, and more.

Propiedades

IUPAC Name |

2-(3-oxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-9-6-11(4-2-1-3-5-11)8-12(9)7-10(14)15/h1-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZHPMFLQDBHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)N(C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739330 | |

| Record name | (3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- | |

CAS RN |

923281-89-4 | |

| Record name | (3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

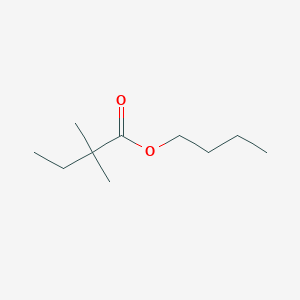

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)

![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)

![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B3068925.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarboxylic acid](/img/structure/B3068927.png)